Haloperidol-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haloperidol-13C6 is a labeled form of Haloperidol, a potent antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders. The “13C6” label indicates that six carbon atoms in the Haloperidol molecule are replaced with the carbon-13 isotope, making it useful for various research applications, particularly in pharmacokinetics and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-13C6 involves the incorporation of carbon-13 labeled precursors into the Haloperidol molecule. The general synthetic route includes the following steps:
Preparation of Labeled Precursors: Carbon-13 labeled benzene or other aromatic compounds are synthesized.
Formation of Intermediate Compounds: These labeled precursors are then used to form intermediate compounds through various chemical reactions such as Friedel-Crafts acylation.
Final Assembly: The intermediate compounds are then subjected to further reactions, including reduction and substitution, to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of carbon-13 labeled precursors are synthesized.
Automated Reaction Systems: Automated systems are used to carry out the complex series of reactions required to assemble the this compound molecule.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure the correct isotopic labeling and purity.
化学反応の分析
Types of Reactions
Haloperidol-13C6 undergoes various chemical reactions, including:
Oxidation: Haloperidol can be oxidized to form metabolites such as p-fluorobenzoylpropionic acid.
Reduction: It can be reduced to form reduced Haloperidol.
Substitution: Haloperidol can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various metabolites such as reduced Haloperidol, p-fluorobenzoylpropionic acid, and other substituted derivatives .
科学的研究の応用
Haloperidol-13C6 has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Haloperidol in the body.
Metabolic Studies: Helps in identifying and quantifying metabolites of Haloperidol.
Receptor Binding Studies: Used to investigate the binding affinity and kinetics of Haloperidol at dopamine receptors.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the metabolic pathways and interactions of Haloperidol
作用機序
Haloperidol-13C6 exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is thought to be a key factor in the symptoms of schizophrenia and other psychotic disorders. The compound also interacts with other receptors, including serotonin and adrenergic receptors, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another typical antipsychotic with a similar mechanism of action but different side effect profile.
Fluphenazine: A high-potency antipsychotic with similar dopamine receptor antagonism.
Zuclopenthixol: Used for similar indications but with different pharmacokinetic properties.
Uniqueness
Haloperidol-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the detailed behavior of the drug in the body is crucial .
特性
分子式 |
C21H23ClFNO2 |
---|---|
分子量 |
381.82 g/mol |
IUPAC名 |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3+1,4+1,9+1,10+1,16+1,19+1 |
InChIキー |
LNEPOXFFQSENCJ-GVAOJQQESA-N |
異性体SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)F |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。